REACTION_SMILES
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[CH3:10][CH:11]([C:12](=[O:13])[Cl:14])[CH3:15].[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[N:1]1([CH2:7][CH2:8][NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[N:1]1([CH2:7][CH2:8][NH:9][C:12]([CH:11]([CH3:10])[CH3:15])=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN1CCCCC1
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Name
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Type
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product
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Smiles
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CC(C)C(=O)NCCN1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |